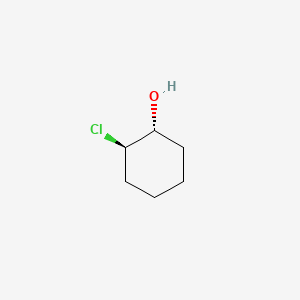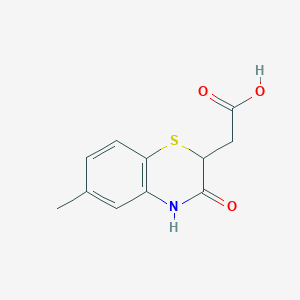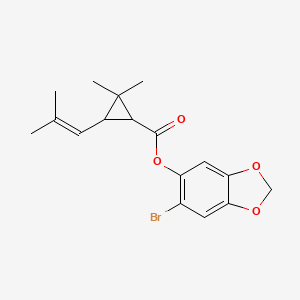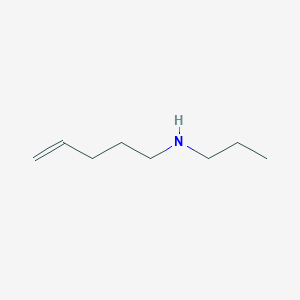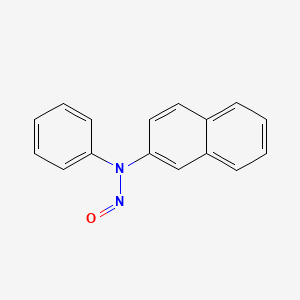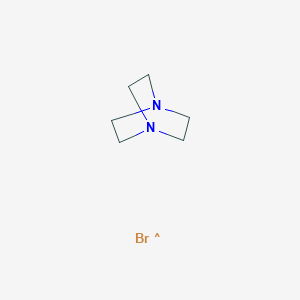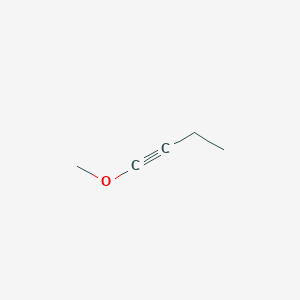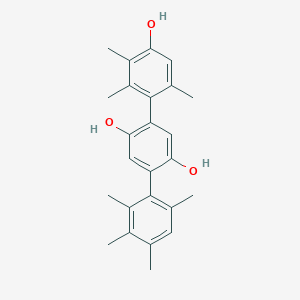
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the two phenyl precursors, which are then subjected to a series of reactions including Friedel-Crafts alkylation, hydroxylation, and coupling reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol
- 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-trimethylphenyl)benzene-1,4-diol
- 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,3-diol
Uniqueness
The uniqueness of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
5465-52-1 |
|---|---|
Fórmula molecular |
C25H28O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C25H28O3/c1-12-8-13(2)24(17(6)15(12)4)19-10-23(28)20(11-22(19)27)25-14(3)9-21(26)16(5)18(25)7/h8-11,26-28H,1-7H3 |
Clave InChI |
XSMZARXAULBVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C2=CC(=C(C=C2O)C3=C(C(=C(C=C3C)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
